Specific Scientific Field: This research falls under the field of Biocatalysis .
Summary of the Application: The study developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Methods of Application: The method involves the use of enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was measured . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified .
Results or Outcomes: The study found that the double mutant Y194F/D232H exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . The method was applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
Specific Scientific Field: This research falls under the field of Cancer Therapy .
Summary of the Application: The study disclosed methods of using 3-amino-4-(4-(4 (dimethylcarbamoyl) phenyl)- 1,4- diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide or deuterated analogues thereof for treating cancers .
Methods of Application: The method involves the use of the compound or its deuterated analogues in pharmaceutical compositions . The compound has shown efficacy in castration-refractory prostate cancer (CRPC), acute myeloid leukemia, hepatic metastases of colon cancer, estrogen receptor-positive breast cancer when combined with anti-estrogens, and in HER2 -positive breast cancer when combined with HER2 -targeting agents .
Results or Outcomes: The study found that the compound and its deuterated analogues have potential therapeutic effects in various types of cancers .
Specific Scientific Field: This research falls under the field of Organic Chemistry .
Summary of the Application: The study covers the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Methods of Application: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Specific Scientific Field: This research falls under the field of Medicinal Chemistry .
Summary of the Application: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: The review covers the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It also covers the pharmacological application of synthetic and natural piperidines .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a 1,4-diazepane moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets. The presence of both the diazepane and pyridine groups allows for diverse chemical reactivity and biological activity.
These reactions are significant for the synthesis of more complex molecules and for exploring the compound's reactivity.
Research indicates that 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide exhibits promising biological activity. It has been investigated for its potential role as a ligand in receptor studies and may act as an inhibitor or activator of specific enzymes or receptors. This modulation of biological pathways positions the compound as a candidate for therapeutic applications, particularly in drug discovery programs targeting various diseases .
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 1,4-diazepane. This reaction is often conducted in solvents like dichloromethane with catalysts such as triethylamine. The product can be purified through recrystallization or chromatography techniques. In industrial settings, larger-scale reactors and continuous flow processes are employed to optimize yield and purity while minimizing by-products .
The applications of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide span various fields:
The mechanism of action for 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide involves interactions with specific molecular targets. These interactions may influence various biological pathways depending on the context of use. Understanding these interactions is crucial for optimizing its application in therapeutic settings .
Several compounds share structural similarities with 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | Similar diazepane and pyridine structure | Contains a nitrile group instead of a carboxamide |
| 2-(1,4-Diazepan-1-yl)nicotinonitrile | Contains a nicotinonitrile moiety | Potentially different biological activities due to the nicotinonitrile structure |
| 2-(piperidin-1-yl)pyridine-3-carboxamide | Piperidine instead of diazepane | Different ring structure may affect reactivity and biological properties |
| 2-(morpholin-4-yl)pyridine-3-carboxamide | Morpholine ring structure | Morpholine's unique properties may lead to distinct applications |
Compared to these similar compounds, 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide is unique due to its specific functional groups and chemical properties. This uniqueness enhances its value in particular research and industrial applications .